Cas no 4004-05-1 (DOPE)
DOPE structure
Product Name:DOPE
CAS 번호:4004-05-1
MF:C41H78NO8P
메가와트:744.03369474411
MDL:MFCD16621009
CID:324959
PubChem ID:354333200
Update Time:2025-04-19
DOPE 화학적 및 물리적 성질
이름 및 식별자
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
- COATSOME ME-8181 (DOPE)
- DOPE
- 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
- 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
- 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
- 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
- 18:1 PE
- 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
- DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
- Dioleoyl phosphoethanolamine
- L-A-phosphatidylethanolamine dioleoyl
- (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- L-β,γ-Dioleoyl-α-cephalin
- 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 110635
- 18:1(9Z))
- PE(18:1(9Z)
- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
- Dioleoyl phosphatidylethanolamine
- PE(18:1(9Z)/18:1(9Z))
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- L-alpha-Phosphatidylethanolamine, Dioleoyl
- DOPEA
- Dioleoylphosphatidylethanolamine
- PE 36:2
- 1,2-dioleoyl phosphatidylethanolamine
- LipofectACE
- 1,2-Dioleoylphosphatidylethanolamine
- DL-DOPE
- Dioleoyl (glycerophospho)ethanolamine
- 1,2-Dioleoyl phosphatidyl ethanolamin
- 1,2-di-Olein 2-aminoethyl hydrogen phosphate
- Epitope ID:136781
- (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- Ethanol, 2-ami
- AS-74734
- DOPE, l-
- 1,2-dioleoyl-sn-glycerophosphoethanolamine
- 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
- JNP6V6AI0U
- DTXSID601029609
- LMGP02010052
- PE(18:1/18:1)
- GPEtn(18:1/18:1)
- (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- DOPEDOPE
- GPEtn(18:1w9/18:1w9)
- AKOS024418762
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- DOPE, R-
- Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
- (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
- CHEBI:84839
- 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
- Q21079469
- GPEtn(18:1n9/18:1n9)
- (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
- BP-25709
- 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Phophatidylethanolamine(18:1n9/18:1n9)
- Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
- D4251
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
- HY-112005
- UNII-JNP6V6AI0U
- Phophatidylethanolamine(18:1w9/18:1w9)
- H11535
- 1,2-Dioleoyl-sn-gl
- CS-0042337
- 4004-05-1
- SCHEMBL25038
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
- HY-112005A
- DOPE (Excipient)
- DA-52664
- 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
- CS-1096705
-
- MDL: MFCD16621009
- 인치: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1
- InChIKey: MWRBNPKJOOWZPW-NYVOMTAGSA-N
- 미소: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O
계산된 속성
- 정밀분자량: 743.54700
- 동위원소 질량: 743.54650544g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 9
- 중원자 수량: 51
- 회전 가능한 화학 키 수량: 41
- 복잡도: 897
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 134
- 소수점 매개변수 계산 참조값(XlogP): 10.6
실험적 성질
- 색과 성상: Solid
- 융해점: 200°C(lit.)
- 비등점: 759.2±70.0 °C at 760 mmHg
- 플래시 포인트: 413.0±35.7 °C
- PSA: 144.19000
- LogP: 12.30900
- 농도: 10 mg/mL (850725C-25mg)
25 mg/mL (850725C-1g)
25 mg/mL (850725C-200mg)
25 mg/mL (850725C-500mg) - 증기압: 0.0±5.5 mmHg at 25°C
DOPE 보안 정보
- 신호어:Danger
- 피해 선언: H302-H315-H319-H331-H336-H351-H361d-H372
- 경고성 성명: P261-P281-P305+P351+P338-P311
- 위험물 운송번호:UN 1888
- WGK 독일:3
- 위험 범주 코드: R22;R38;R40;R48/20/22
- 보안 지침: 36/37
- 포카표 F사이즈:8-10-23
-
위험물 표지:
- 위험 용어:R22; R38; R40; R48/20/22
- 위험 등급:6.1
- 패키지 그룹:Ⅲ
- 저장 조건:−20°C
DOPE 세관 데이터
- 세관 번호:2931900090
- 세관 데이터:
?? ?? ??:
2931900090개요:
기타 유기-무기화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:6.5%. ????:30.0%
요약:
2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).??? ??:6.5%. General tariff:30.0%
DOPE 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB328-50mg |
DOPE |
4004-05-1 | 98.0%(T) | 50mg |
¥541.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869719-1g |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine |
4004-05-1 | 98% | 1g |
3,350.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D890281-50mg |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine |
4004-05-1 | 50mg |
1,110.00 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-25MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 25mg |
¥975.18 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-200MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 200mg |
¥2854.09 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-500MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 500mg |
¥5286.89 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-1G |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 1g |
¥7733.21 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-25MG |
DOPE |
4004-05-1 | 25mg |
¥978.82 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-200MG |
DOPE |
4004-05-1 | 200mg |
¥2863.63 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-500MG |
DOPE |
4004-05-1 | 500mg |
¥5306.73 | 2023-11-02 |
DOPE 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:4004-05-1)DOPE
주문 번호:A912198
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:44
가격 ($):366.0/1328.0
Email:sales@amadischem.com
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
(CAS:4004-05-1)1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
주문 번호:LX-B018
인벤토리 상태:in Stock
재다:1g;10g;100g
순결:98%min
마지막으로 업데이트된 가격 정보:Wednesday, 20 August 2025 16:45
가격 ($):
Email:sales@shochem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:4004-05-1)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
주문 번호:LE16619;LE27017582
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:14
가격 ($):discuss personally
Email:18501500038@163.com
DOPE 관련 문헌
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
4004-05-1 (DOPE) 관련 제품
- 6418-95-7(9-Octadecenoic acid(9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethylester)
- 2462-63-7(DL-Dioleoylphosphatidylethanolamine)
- 19805-18-6(9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-)
- 39382-08-6(Glycerophospholipids, cephalins)
- 14942-08-6([3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate)
- 159317-98-3(9-Octadecenoic acid(9Z)-, 1,1'-[1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester)
- 26662-94-2(POPE)
- 10015-88-0(9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester)
- 16777-83-6(9-Octadecenoic acid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester,(9E,9'E)-)
- 61599-23-3(9-Hexadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9Z,9'Z)-)